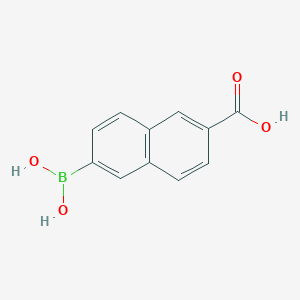

6-Carboxy-2-naphthaleneboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Sensing Applications

6-Carboxy-2-naphthaleneboronic acid: is widely used in sensing applications due to its ability to form reversible covalent bonds with diols and strong Lewis bases such as fluoride or cyanide anions . This property is exploited in the development of sensors for glucose monitoring in diabetes care, where the compound’s interaction with diols is a critical factor.

Biological Labelling

In the field of biochemistry, 6-Carboxy-2-naphthaleneboronic acid serves as a valuable tool for biological labelling . It can be used to tag biomolecules with fluorescent markers or other probes, enabling the visualization and tracking of these molecules within biological systems.

Protein Manipulation and Modification

Researchers utilize 6-Carboxy-2-naphthaleneboronic acid for protein manipulation and modification . The compound’s boronic acid group can selectively bind to glycoproteins, allowing for the targeted modification of these proteins, which is crucial in understanding protein function and interaction.

Separation Technologies

The unique interaction of 6-Carboxy-2-naphthaleneboronic acid with diols is also applied in separation technologies . It can be incorporated into chromatography media to separate complex mixtures of compounds based on their affinity to the boronic acid group.

Development of Therapeutics

6-Carboxy-2-naphthaleneboronic acid: has potential applications in the development of therapeutics . Its ability to interact with various biological molecules can be harnessed to create new drugs, particularly those targeting diseases related to glycosylation patterns, such as cancer.

Electrophoresis of Glycated Molecules

In analytical chemistry, 6-Carboxy-2-naphthaleneboronic acid is used in the electrophoresis of glycated molecules . This application is significant for the analysis of glycosylated hemoglobin in the monitoring of long-term glucose control in diabetic patients.

Microparticles and Polymers for Analytical Methods

The compound is employed as a building block for microparticles and polymers used in various analytical methods . These materials can be designed to respond to specific analytes, leading to changes in the physical or chemical properties of the microparticles or polymers, which can then be detected and measured.

Controlled Release Systems

6-Carboxy-2-naphthaleneboronic acid: plays a role in the creation of controlled release systems . For instance, it can be used in polymers that respond to glucose levels, releasing insulin as needed, which is a promising approach for the management of diabetes.

Safety and Hazards

Safety data sheets suggest that compounds similar to 6-Carboxy-2-naphthaleneboronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

6-Carboxy-2-naphthaleneboronic acid, like other boronic acids, is known to interact with various biological targets. Boronic acids are known to interact with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of cyclic esters . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Boronic acids are known to be involved in various reactions, including the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .

Pharmacokinetics

Boronic acids and their esters are known to be marginally stable in water, which could impact their bioavailability .

Result of Action

The interaction of boronic acids with their targets can lead to changes in the target’s function, potentially influencing various biological processes .

Action Environment

The action of 6-Carboxy-2-naphthaleneboronic acid, like other boronic acids, can be influenced by environmental factors. For instance, boronic acids are known to be only marginally stable in water, which could impact their action, efficacy, and stability .

Propiedades

IUPAC Name |

6-borononaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO4/c13-11(14)9-2-1-8-6-10(12(15)16)4-3-7(8)5-9/h1-6,15-16H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYRMXZMTPOPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carboxy-2-naphthaleneboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-3-hydroxybenzo[c]chromen-6-one](/img/structure/B2960037.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2960041.png)

![tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate](/img/structure/B2960043.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2960048.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2960052.png)

![3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl](/img/structure/B2960054.png)

amine hydrobromide](/img/no-structure.png)

![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)